molecular formula C12H14N2O6 B116913 Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate CAS No. 86718-16-3

Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate

Cat. No. B116913
CAS RN: 86718-16-3
M. Wt: 282.25 g/mol
InChI Key: ZXCSXMZHXLGCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05057525

Procedure details

A mixture of 118.6 parts of methyl 4-(acetylamino)-2-ethoxybenzoate, 200 parts of acetic acid and 156 parts of acetic acid anhydride was stirred and heated to 50° C. After cooling to 15° C. (ice-bath) there were added dropwise 47.1 parts of fuming nitric acid 100% using a bromine funnel: an exothermic reaction occured. The temperature was kept at about 20° C. by cooling in an ice-bath. Upon completion, the temperature was allowed to rise to 40° C. and stirring was continued at this temperature for one hour. If necessary the whole was cooled with ice-water to keep the temperature at about 40° C. When the exothermic reaction was ceased, the whole was allowed to cool for one hour and was further cooled to 0° C. The reaction mixture was poured onto ice-water while stirring. Upon stirring for one hour, the precipitated product was filtered off and dissolved in 1950 parts of dichloromethane. The solution was washed twice with 500 parts of water, dried, filtered and evaporated. The residue was crystallized overnight at room temperature from 2-propanol. The product was filtered off, washed with 2,2'-oxybispropane and dried, yielding 67.6 parts (47.9%) of methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate; mp. 110° C. (intermediate 32).
[Compound]
Name
118.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[C:7]([O:15][CH2:16][CH3:17])[CH:6]=1)(=[O:3])[CH3:2].C(OC(=O)C)(=O)C.[N+:25]([O-])([OH:27])=[O:26]>C(O)(=O)C>[C:1]([NH:4][C:5]1[C:14]([N+:25]([O-:27])=[O:26])=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[C:7]([O:15][CH2:16][CH3:17])[CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
118.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C(=O)OC)C=C1)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 15° C. (ice-bath) there
CUSTOM
Type
CUSTOM
Details
an exothermic reaction
CUSTOM
Type
CUSTOM
Details
was kept at about 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling in an ice-bath
CUSTOM
Type
CUSTOM
Details
to rise to 40° C.
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
at about 40° C
CUSTOM
Type
CUSTOM
Details
When the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was further cooled to 0° C
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice-water
STIRRING
Type
STIRRING
Details
while stirring
STIRRING
Type
STIRRING
Details
Upon stirring for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitated product was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1950 parts of dichloromethane
WASH
Type
WASH
Details
The solution was washed twice with 500 parts of water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized overnight at room temperature from 2-propanol
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with 2,2'-oxybispropane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)NC1=CC(=C(C(=O)OC)C=C1[N+](=O)[O-])OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.